molecular formula C9H9N3O3S B14330984 Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate CAS No. 104776-88-7

Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate

Cat. No.: B14330984
CAS No.: 104776-88-7
M. Wt: 239.25 g/mol
InChI Key: XZTBEBMVNNJXCL-UHFFFAOYSA-N
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Description

Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate is a bi-heterocyclic compound featuring fused oxazole and thiazole rings. The oxazole moiety is substituted with an ethyl carboxylate group, while the thiazole ring contains a primary amino group.

The synthesis of this compound involves a multi-step pathway starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. Hydrazine hydrate in methanol converts the ester to a hydrazide, which is subsequently cyclized with carbon disulfide under basic conditions to form the oxazole-thiazole core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

  • Inhibitor of Bacterial Serine Acetyltransferase: Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate and its derivatives have been explored as inhibitors of bacterial serine acetyltransferase (StSAT) . These compounds were tested to determine their structure-activity relationship and to improve their inhibitory potency, with the aim of developing novel antibacterial adjuvants .
    • The compound acts as a competitive inhibitor of the enzyme towards acetyl-CoA with a KiK_i of 64 ± 12 μM .
    • Computational investigations predicted that the compound could be accommodated in both L-serine and acetyl-CoA pockets, which supports its role as a competitive displacement of acetyl-CoA .
  • Anti-tubercular Agent Research: This compound belongs to a series of antitubercular 2-aminothiazoles and was initially designed and synthesized for anti-TB Structure-Activity Relationships (SAR) purposes .
  • STING Agonist Platform: this compound is used in the development of STING (Stimulator of Interferon Genes) agonist antibody-drug conjugates (ADCs) . The compound is a non-cyclic dinucleotide STING agonist that employs a cleavable ester-based linker and a hydrophilic PEG8-bisglucamine scaffold .

Mechanism of Action

The mechanism of action of Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole and oxazole rings can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of various biochemical pathways . These interactions can result in the compound’s observed biological activities, such as antimicrobial and anticancer effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Oxadiazole-Thiazole Derivatives (Compounds 7c–7f)

Compounds 7c–7f (Table 1) share structural similarities with the target molecule but differ in their heterocyclic cores and substituents. These derivatives feature a 1,3,4-oxadiazole ring instead of a 1,2-oxazole and include a sulfanyl-propanamide side chain. Key distinctions include:

  • Substituents : The propanamide side chain in 7c–7f enhances molecular weight and introduces aromatic (e.g., methylphenyl) groups, influencing solubility and bioactivity.
  • Physical Properties : Melting points for 7c–7f range from 134–178°C, suggesting higher thermal stability compared to the target compound, which lacks the propanamide side chain .

Table 1: Comparison of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate C₉H₈N₃O₃S 255.25 (calculated) Not reported Ethyl carboxylate, amino
7c (Oxadiazole derivative) C₁₆H₁₇N₅O₂S₂ 375 134–136 3-methylphenyl propanamide
7d (Oxadiazole derivative) C₁₇H₁₉N₅O₂S₂ 389 162–164 4-methylphenyl propanamide
7e (Oxadiazole derivative) C₁₇H₁₉N₅O₂S₂ 389 170–172 2,4-dimethylphenyl propanamide
7f (Oxadiazole derivative) C₁₇H₁₉N₅O₂S₂ 389 176–178 2,5-dimethylphenyl propanamide

Bioactivity Comparison

The target compound’s bioactivity is inferred from analogues. For instance, Ethyl 5-[2-(3-methylsulfanylanilino)-1,3-thiazol-4-yl]-1,2-oxazole-3-carboxylate (a methylsulfanyl-substituted derivative) exhibits moderate CFTR chloride channel activity (EC₅₀ = 54,200–58,000 nM) . This suggests that replacing the amino group with bulkier substituents (e.g., methylsulfanylanilino) reduces potency, highlighting the importance of the primary amino group in the target compound for optimal binding interactions.

Precursor and Building Block Analogues

Ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate () is a precursor to the target compound. Substituting iodine with an amino group alters electronic properties:

  • Reactivity: The amino group enhances nucleophilicity, facilitating cyclization reactions.
  • Stability: Iodo-substituted precursors are less stable under basic conditions compared to amino derivatives .

Biological Activity

Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Characteristics

  • Molecular Formula : C9_9H9_9N3_3O3_3S
  • Molecular Weight : Approximately 239.25 g/mol
  • CAS Number : 104776-88-7

The compound is characterized by the presence of both thiazole and oxazole rings, which contribute to its reactivity and biological properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values suggest potent activity against Gram-positive and Gram-negative bacteria.

MicroorganismMIC (mg/mL)
E. coli0.0195
Bacillus mycoides0.0048
C. albicans0.0048

These results highlight the compound's potential as an effective antimicrobial agent .

Antifungal Activity

The compound also demonstrates antifungal properties. Studies have reported that it effectively inhibits the growth of pathogenic fungi such as Candida albicans and Fusarium oxysporum, with varying MIC values depending on the strain tested .

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound. The compound has shown promise in inducing apoptosis in cancer cell lines by modulating specific biochemical pathways. The interaction mechanisms involve binding to molecular targets that lead to the activation or inhibition of enzymes critical for cancer cell survival .

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : Its ability to bind to specific receptors may modulate signaling pathways associated with cell proliferation and apoptosis.
  • Covalent Interactions : The electrophilic nature of the thiazole ring allows it to form covalent bonds with thiols in proteins, leading to altered protein function and cellular responses .

Synthesis Methods

The synthesis of this compound typically involves:

  • Reaction of Ethyl 4-bromo-3-oxopentanoate with Thiourea : This step occurs in ethanol and leads to the formation of the desired ester compound.
  • Purification Techniques : Crystallization and chromatography are employed to achieve high purity products suitable for biological testing.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Evaluation : A study reported that derivatives of this compound exhibited varying degrees of antibacterial and antifungal activity against multiple strains, reinforcing its potential use in treating infections caused by resistant microorganisms .
  • Cancer Research : Another research effort focused on its anticancer properties demonstrated that the compound could induce cytotoxic effects in specific cancer cell lines through apoptosis mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : A common approach involves coupling thiazole and oxazole precursors under reflux with acidic or basic catalysts. For example, sodium acetate in acetic acid facilitates condensation reactions, as demonstrated in the synthesis of analogous thiazole-oxazole hybrids . Adjusting solvent polarity (e.g., toluene vs. ethanol) and reaction time (3–6 hours) can optimize yield. Purification via flash chromatography (EtOAc/cyclohexane) or recrystallization (DMF/acetic acid) is recommended to isolate the product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., thiazole NH2 at δ ~5.5 ppm and oxazole ester groups at δ ~4.3 ppm) .
  • X-ray crystallography : Resolve hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles between heterocyclic rings using SHELXL for refinement .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Methodological Answer : Ethyl ester derivatives typically exhibit moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water. Pre-solubilization in DMSO for biological assays is advised. Storage at -20°C under inert atmosphere prevents hydrolysis of the ester group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use UCSF Chimera for molecular docking and dynamics simulations. Dock the compound into β3-adrenergic receptor models (homology-based) to assess binding affinity, leveraging structural analogs like Mirabegron (a β3 agonist with a 2-amino-thiazole moiety) . Adjust force fields (AMBER/CHARMM) to account for hydrogen bonding and π-π stacking interactions .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points or spectral data) across studies?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and compare melting points with recrystallized samples. Reproduce synthesis under standardized conditions (e.g., identical solvent, heating rate) to isolate variables .

Q. How can mechanistic studies elucidate the role of the 2-amino-thiazole moiety in bioactivity?

  • Methodological Answer : Synthesize analogs with modified thiazole substituents (e.g., methyl or halogen groups) and compare bioactivity (e.g., enzyme inhibition assays). For example, replace the amino group with a nitro group to assess hydrogen-bonding contributions. Use SAR (Structure-Activity Relationship) analysis to identify critical functional groups .

Q. What strategies improve low yields during the coupling of thiazole and oxazole moieties?

  • Methodological Answer : Optimize stoichiometry (1:1.1 molar ratio of thiazole to oxazole precursor) and employ coupling agents (e.g., DCC/DMAP). Microwave-assisted synthesis (100°C, 30 minutes) may enhance reaction efficiency compared to traditional reflux .

Properties

CAS No.

104776-88-7

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

IUPAC Name

ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C9H9N3O3S/c1-2-14-8(13)5-3-7(15-12-5)6-4-16-9(10)11-6/h3-4H,2H2,1H3,(H2,10,11)

InChI Key

XZTBEBMVNNJXCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CSC(=N2)N

Origin of Product

United States

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